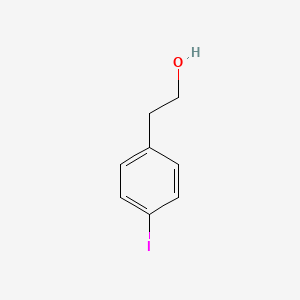

2-(4-Iodophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSTTSSRXDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200964 | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52914-23-5 | |

| Record name | 4-Iodobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52914-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Iodophenyl Ethanol and Analogues

Traditional Synthetic Routes

Traditional methods for synthesizing 2-(4-Iodophenyl)ethanol and its derivatives rely on well-established organic chemistry reactions, including functional group transformations and reductions.

Synthesis from 4-Iodobenzoyl Chloride

A common route to phenylethanol derivatives begins with the corresponding benzoyl chloride. For this compound, the synthesis can be initiated from 4-iodobenzoyl chloride. This multi-step process typically involves a Friedel-Crafts acylation followed by reduction.

In one documented synthesis, 4-iodobenzoyl chloride is used to acylate chlorobenzene. This reaction, conducted under Friedel-Crafts conditions, produces (4-chlorophenyl)(4-iodophenyl)methanone. The subsequent reduction of this ketone intermediate with diborane (B8814927) (B₂H₆) yields the corresponding alcohol, (4-chlorophenyl)(4-iodophenyl)methanol. While this specific example leads to a substituted analogue, the principle of reducing a ketone formed from 4-iodobenzoyl chloride is a key traditional strategy.

| Step | Reactants | Reagent | Product | Yield |

| 1 | 4-Iodobenzoyl chloride, Chlorobenzene | AlCl₃ (Friedel-Crafts) | (4-chlorophenyl)(4-iodophenyl)methanone | 87% |

| 2 | (4-chlorophenyl)(4-iodophenyl)methanone | Diborane (B₂H₆) | (4-chlorophenyl)(4-iodophenyl)methanol | 88% |

| Table 1: Synthesis of a this compound analogue starting from 4-Iodobenzoyl Chloride. |

Synthesis from 4-Iodostyrene

The conversion of styrenes to phenylethanols is a fundamental transformation in organic synthesis. For this compound, the corresponding starting material is 4-iodostyrene. The most common and regioselective method for this conversion is hydroboration-oxidation.

This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) across the double bond of 4-iodostyrene. This addition occurs in an anti-Markovnikov fashion, placing the boron atom at the less substituted carbon of the alkene. The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to yield the primary alcohol, this compound. This method is highly efficient for producing primary alcohols from terminal styrenes.

Synthesis via Reduction of Corresponding Ketones

The reduction of ketones is a widely used method for preparing secondary alcohols. To synthesize 1-(4-iodophenyl)ethanol, the corresponding ketone, 4-iodoacetophenone, is the direct precursor. Various reducing agents can be employed for this transformation.

A standard and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). libretexts.org The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of 4-iodoacetophenone, leading to the formation of an alkoxide intermediate. A subsequent workup with a proton source (like water or dilute acid) neutralizes the alkoxide to furnish 1-(4-iodophenyl)ethanol. masterorganicchemistry.com This method is valued for its high yields and compatibility with many functional groups. masterorganicchemistry.com

| Ketone Precursor | Reducing Agent | Product |

| 4-Iodoacetophenone | Sodium Borohydride (NaBH₄) | 1-(4-Iodophenyl)ethanol |

| (4-chlorophenyl)(4-iodophenyl)methanone | Diborane (B₂H₆) | (4-chlorophenyl)(4-iodophenyl)methanol |

| Table 2: Examples of Ketone Reduction to Form (Iodophenyl)ethanol Derivatives. |

Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure or enriched alcohols is crucial for many applications. Chiral intermediates related to this compound can be prepared through asymmetric reduction of the corresponding prochiral ketones or by using chiral starting materials.

One effective strategy is the asymmetric reduction of 4-iodoacetophenone. Biocatalytic methods have shown significant promise in this area. For instance, studies have demonstrated the use of microorganisms or their enzymes, such as alcohol dehydrogenases (ADHs), to reduce 4-iodoacetophenone to the corresponding chiral alcohol with high enantiomeric excess. jbiochemtech.comresearchgate.netd-nb.info The use of cut ripe fresh garlic (Allium sativum) as a biocatalyst has been reported to reduce 4'-iodoacetophenone (B82248) to the chiral alcohol with yields of 65-75% and an enantiomeric excess of 86-92%. jbiochemtech.com These biocatalytic systems offer a green and highly selective alternative to traditional chemical reductants. jbiochemtech.comresearchgate.net

Another approach involves using chiral chemical reducing agents. Reagents derived from chiral sources, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), are effective for the enantioselective reduction of aryl methyl ketones, providing access to the desired single enantiomer of the alcohol.

| Method | Precursor | Catalyst/Reagent | Product | Key Feature |

| Biocatalysis | 4-Iodoacetophenone | Allium sativum (Garlic) | Chiral 1-(4-Iodophenyl)ethanol | High enantioselectivity (86-92% ee) jbiochemtech.com |

| Biocatalysis | 4-Iodoacetophenone | Alcohol Dehydrogenase (ADH) | Chiral 1-(4-Iodophenyl)ethanol | Enzymatic precision researchgate.netd-nb.info |

| Asymmetric Chemical Reduction | 2'-Iodo-5'-fluoroacetophenone | (-)-DIP-Chloride | (S)-1-(2-Iodo-5-fluorophenyl)ethanol | High enantiomeric purity (96% ee) |

| Table 3: Comparison of Synthetic Strategies for Chiral (Iodophenyl)ethanol Intermediates. |

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Catalytic approaches, in particular, are at the forefront of this endeavor.

Catalytic Phosphoramidite (B1245037) Transfer for Deoxygenation

A sophisticated method for the deoxygenation of alcohols, which can be applied to analogues of this compound, involves a catalytic phosphoramidite transfer. This advanced technique allows for the selective removal of a hydroxyl group, converting an alcohol into the corresponding alkane. While direct deoxygenation of this compound itself is less common than its synthesis, this methodology is pertinent to the manipulation of its analogues and complex polyols containing this moiety.

The process typically involves two main stages. First, the alcohol is phosphitylated using a phosphoramidite reagent in the presence of a catalyst, such as phenyltetrazole. This step converts the hydroxyl group into a phosphite (B83602) ester. In the second stage, this intermediate undergoes a radical-mediated deoxygenation. This method avoids the use of harsh reagents and offers a higher degree of selectivity compared to some traditional deoxygenation protocols.

One-Pot, Two-Component Techniques

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. nih.gov These reactions are convergent, meaning multiple reactants combine in one pot to form a product that incorporates most, if not all, of the atoms from the starting materials. nih.gov This strategy is advantageous over traditional multi-step syntheses, which often involve lengthy procedures and purification of intermediates.

While specific examples detailing a one-pot, two-component synthesis of this compound are not prevalent in the searched literature, the principles of MCRs are widely applied to create a diverse range of heterocyclic compounds and other complex structures. nih.govrsc.org For instance, a one-pot, four-component synthesis has been successfully employed to produce 1,2,4-trisubstituted 1H-imidazoles with high yields. organic-chemistry.org This method involves heating a mixture of a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Such methodologies highlight the potential for developing a streamlined, one-pot synthesis for this compound and its analogs by carefully selecting the appropriate starting materials and reaction conditions.

Electrochemically Generated Hypervalent Iodine Species in Oxidative Transformations

Hypervalent iodine reagents are mild, environmentally friendly oxidants used in a wide array of oxidative transformations. nih.govacs.org An innovative approach involves the electrochemical generation of these species, which drives the iodine(I)/iodine(III) catalytic cycle without the need for chemical oxidants and their associated waste. nih.gov This electrocatalytic method has been successfully applied to various reactions, including the oxidative cyclization of N-allylic and N-homoallylic amides and the α-tosyloxylation of ketones. nih.govacs.org

The process typically involves the anodic oxidation of an iodoarene, such as iodobenzene, to generate a hypervalent iodine(III) species. nih.govacs.org The stability and reactivity of this intermediate can be influenced by the reaction conditions, including the presence of acids. nih.govacs.org For example, in some cases, the initially formed hypervalent iodine species may be unstable, but can be converted to a more stable reagent like Koser's reagent in the presence of an acid. nih.govacs.org

The design of π-extended iodoarenes has been shown to lower the oxidation potentials and stabilize the radical cation states, which facilitates the selective and efficient electrochemical generation of hypervalent iodine for applications like oxidative C-N bond coupling. chemrxiv.org These electrochemical methods offer a powerful and sustainable tool for mediating oxidative transformations relevant to the synthesis of complex molecules.

Grignard Reagent Applications in Related Syntheses

Grignard reagents are highly reactive organomagnesium compounds that are invaluable in organic synthesis for forming new carbon-carbon bonds. scienceinfo.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. scienceinfo.com The resulting Grignard reagent, for example, n-propyl magnesium chloride from n-propyl chloride, is a potent nucleophile and a strong base. scienceinfo.com

A primary application of Grignard reagents is in the synthesis of alcohols through reaction with carbonyl compounds. scienceinfo.com The reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. scienceinfo.com For example, the synthesis of 4-chlorobenzhydrol, a secondary alcohol, can be achieved through a Grignard reaction. youtube.com Additionally, Grignard reagents react with epoxides (oxiranes) to form alcohols. scienceinfo.com

Given that this compound is a primary alcohol, its synthesis could theoretically be accomplished by reacting a Grignard reagent derived from 4-iodo-bromobenzene with formaldehyde. It is crucial that Grignard reactions are conducted under anhydrous conditions, as the reagent reacts vigorously with water. scienceinfo.compw.live

Radiolabeling Synthesis and Precursors

The introduction of radioisotopes into molecules like this compound is crucial for their use in medical imaging and therapy. nih.gov Various iodine isotopes, including Iodine-125 and Iodine-131, are commonly used for this purpose. nih.gov

Radiolabeling with Iodine-125 and Iodine-131

Iodine-125 (¹²⁵I) and Iodine-131 (¹³¹I) are frequently used radioisotopes in biomedical research and clinical applications. nih.gov ¹²⁵I, with a half-life of 59.4 days, is often used in preclinical studies for evaluating the pharmacokinetics and biodistribution of molecules. nih.gov ¹³¹I is utilized in both diagnostics (SPECT imaging) and therapy due to its dual gamma and beta emissions. mdpi.com

Direct radioiodination can be achieved through electrophilic substitution on activated aromatic rings, such as those found in tyrosine or histidine residues in peptides. mdpi.com This process typically involves oxidizing radioiodide (I⁻) to a more electrophilic species (I⁺) using agents like Chloramine-T or Iodogen. mdpi.comresearchgate.net For molecules that already contain a stable iodine atom, radioiodination can be accomplished via an isotope exchange reaction. iaea.org

For example, the synthesis of radioiodinated 1-(4-iodophenyl)-3-(2-adamantyl)guanidine ([¹²⁴I]IPAG and [¹³¹I]IPAG) has been achieved through an iodo-destannylation protocol starting from a stannylated precursor. nih.gov Similarly, O-(4-iodophenyl)choline iodide has been labeled with ¹²⁵I and ¹³¹I using both a diazonium salt procedure and a melt exchange technique, yielding radiochemical yields of approximately 2% and 56%, respectively. cdnsciencepub.com

Synthesis of Boron Pinacol (B44631) Ester Precursors for Late-Stage Radiofluorination

Late-stage radiofluorination is a key strategy for introducing Fluorine-18 (¹⁸F) into complex molecules for Positron Emission Tomography (PET) imaging. Arylboronic acid pinacol esters are reliable and versatile precursors for this purpose, often utilized in copper-mediated radiofluorination reactions. uniba.itnih.gov These precursors can be readily synthesized from aryl halides via Miyaura borylation. uniba.it

For instance, a boron pinacol ester precursor for the radiosynthesis of [¹⁸F]MDL100907 was prepared in a multi-step synthesis starting from commercially available this compound. snmjournals.org This highlights the utility of this compound as a starting material for creating more complex radiolabeling precursors.

The stability of the boronic ester precursor is a critical factor. While pinacol boronic esters (Bpin) are commonly used, they can sometimes be unstable and difficult to purify. nih.gov More stable boronic esters, such as those derived from 3,4-diethylhexane-3,4-diol (Epin), have been shown to be highly suitable for copper-mediated radiolabeling, offering an advantage in the preparation of PET radiotracers. nih.gov

Table 1: Comparison of Boronic Ester Precursors for Radiofluorination

| Precursor Type | Stability | Purification | Application Example | Reference |

|---|---|---|---|---|

| Pinacol boronic ester (Bpin) | Can be unstable | Can be challenging | [¹⁸F]FMZ synthesis | nih.gov |

| Epin boronic ester (BEpin) | More stable | Facile purification | [¹⁸F]FMZ synthesis | nih.gov |

Isotope Exchange Methods for Radiolabeling

Isotope exchange is a direct radiolabeling method where a radioactive iodine atom replaces a stable iodine atom already present in the molecule. mdpi.comiaea.org This technique is particularly useful for preparing radioiodinated compounds when a non-radioactive, iodinated analog is available. iaea.org The reaction can be catalyzed to improve efficiency and reduce reaction times. iaea.org

Copper(I) salts have been reported to catalyze the exchange of iodoaromatics with radioiodide, leading to high radiochemical yields. iaea.org For example, this method has been used for the radioiodination of mIBG and 15-(4-iodophenyl) 9-methyl pentadecanoic acid. iaea.org A melt exchange technique has also been successfully used to label O-(4-iodophenyl)choline with radioiodine. cdnsciencepub.com

The efficiency of isotope exchange can be influenced by various factors, including the catalyst, solvent, and temperature. While this method can provide high specific activities, it requires efficient separation of the radiolabeled product from the non-radioactive precursor. iaea.org

Chemical Reactivity and Derivatization of 2 4 Iodophenyl Ethanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in 2-(4-iodophenyl)ethanol is a versatile handle for various chemical modifications, including the formation of esters and ethers.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. For instance, the reaction with acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the target ester.

A notable application of this reactivity is in the synthesis of more complex molecules. For example, the esterification of this compound is a key step in the preparation of precursors for various substituted compounds.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|---|---|---|

| This compound | Acyl Chloride | 2-(4-Iodophenyl)ethyl ester | Pyridine |

It is important to note that while not directly an esterification of this compound itself, the related compound, ethyl 4-iodophenylacetate, can be synthesized and subsequently utilized in further reactions. mdma.ch

The hydroxyl group can also be alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. libretexts.org This method allows for the introduction of a wide variety of alkyl groups.

Alternatively, ethers can be formed under acidic conditions. For example, the reaction of this compound with another alcohol in the presence of a strong acid can lead to the formation of a symmetrical or unsymmetrical ether, although this method is less controlled than the Williamson synthesis. libretexts.org The use of trichloroacetimidates as alkylating agents in the presence of a Lewis or Brønsted acid catalyst provides another efficient route to ether formation. syr.edu

Table 2: Methods for Ether Formation

| Method | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Alkyl ether |

| Acid-Catalyzed Dehydration | Excess Alcohol, Strong Acid | Symmetrical or Unsymmetrical Ether |

Reactions Involving the Iodophenyl Moiety

The carbon-iodine bond in the iodophenyl group is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.

The iodophenyl group of this compound is an excellent substrate for numerous cross-coupling reactions. The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or their esters, is a widely used method to form new carbon-carbon bonds. rsc.org This reaction is typically catalyzed by a palladium complex and requires a base. rsc.org For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst would yield a biphenyl (B1667301) derivative.

The Liebeskind-Srogl cross-coupling reaction is another powerful tool that can be applied to aryl halides. wikipedia.org This reaction involves the coupling of a thioester with an organoboronic acid, catalyzed by a palladium(0) complex in the presence of a copper(I) carboxylate co-catalyst. wikipedia.org While this reaction is primarily used for thioesters, its principles of palladium-catalyzed cross-coupling are broadly applicable to aryl iodides like the one present in this compound. wikipedia.org

Other important cross-coupling reactions applicable to the iodophenyl moiety include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organostannanes). mdpi.com These reactions provide access to a vast array of functionalized aromatic compounds. A study demonstrated a palladium-catalyzed dehydrative cross-coupling of this compound with methyl acrylate (B77674) to produce (2E,4E)-methyl 5-(4-iodophenyl)penta-2,4-dienoate. rsc.org

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C |

| Stille | Organostannane | Pd catalyst | C-C |

The iodine atom of the iodophenyl group can be exchanged for another halogen, most notably bromine or chlorine, through a process known as halogen exchange or the Finkelstein reaction. manac-inc.co.jp This transformation is typically catalyzed by a copper(I) salt in the presence of a suitable halide source. mdma.chgla.ac.uk For example, reacting this compound with copper(I) bromide would facilitate the conversion to 2-(4-bromophenyl)ethanol. These reactions are often reversible, and the equilibrium can be driven towards the desired product by adjusting the reaction conditions. frontiersin.org The greater reactivity of aryl iodides compared to aryl bromides and chlorides can make the forward reaction (iodide to bromide/chloride) more challenging than the reverse. gla.ac.uk

Beyond cross-coupling and halogen exchange, the aromatic ring of this compound can undergo other functionalization reactions. Electrophilic aromatic substitution reactions, such as nitration or acylation, could potentially occur, although the iodine atom is a deactivating group, which may necessitate harsh reaction conditions. The directing effects of the iodo and the ethanol (B145695) substituents would influence the position of the incoming electrophile.

Furthermore, the iodophenyl group can be converted to other functional groups. For instance, treatment with a strong organometallic reagent like n-butyllithium can lead to a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring. uni-muenchen.de

Formation of Complex Molecular Structures

The reactivity of this compound lends itself to the synthesis of a variety of complex molecular structures. Its constituent parts—the reactive hydroxyl group, the phenyl ring, and the iodine atom—each provide a handle for distinct chemical transformations. This allows for its integration into larger, more complex architectures through various synthetic pathways. The iodinated phenyl ring is a particularly valuable moiety, serving as a key building block in cross-coupling reactions and in the formation of diverse heterocyclic systems.

Integration into Macroinitiators

In the field of polymer chemistry, this compound serves as a valuable precursor for the creation of functional macroinitiators, particularly for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comcmu.edu An initiator is a molecule that begins the polymerization process, and a macroinitiator is a polymer chain that is itself capable of initiating the polymerization of a second type of monomer, leading to the formation of block copolymers. nih.gov

The utility of this compound in this context stems from its terminal hydroxyl (-OH) group. This group can be readily functionalized, typically through esterification, with a molecule that contains a radically transferable atom, such as an alkyl halide. For instance, the hydroxyl group can react with 2-bromoisobutyryl bromide to form an ester, converting the original alcohol into a molecule capable of initiating ATRP. nih.gov

This resulting molecule is an ATRP initiator that carries the 4-iodophenyl group as a functional tail. When this initiator is used to polymerize monomers like styrene (B11656) or acrylates, the resulting polymer chain will have the 4-iodophenyl moiety at one of its ends. sigmaaldrich.com This terminal iodophenyl group can then be used in subsequent post-polymerization modification reactions, such as palladium-catalyzed cross-coupling reactions, to attach other molecules or polymer chains. chemrxiv.org This strategy allows for the precise synthesis of well-defined polymer architectures, including block copolymers and surface-grafted polymers. nih.govchemrxiv.org While specific examples detailing the direct use of this compound are not extensively documented in the reviewed literature, its classification as a polymerization initiator building block and the established principles of ATRP strongly support its role in this application. sigmaaldrich.comambeed.com

Table 1: Compounds Related to Macroinitiator Synthesis

| Compound Name | Molecular Formula | Role |

| This compound | C₈H₉IO | Precursor for functional initiator |

| 2-Bromoisobutyryl bromide | C₄H₆Br₂O | Reagent for converting alcohol to ATRP initiator site |

Incorporation into Thiadiazole Derivatives

The 4-iodophenyl group, derivable from this compound, is a key structural component in the synthesis of various biologically active thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom, and their derivatives are of significant interest in medicinal chemistry. The synthesis of these compounds often utilizes 4-iodo-substituted precursors, which can be prepared from this compound via oxidation to 4-iodobenzaldehyde (B108471) or conversion to other reactive intermediates.

One synthetic route involves the reaction of N-arylcyanothioformamides with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides to produce 5-arylimino-1,3,4-thiadiazole derivatives. sigmaaldrich.com A specific example is the synthesis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, where the 4-iodophenyl group is incorporated into the thiadiazole ring system. sigmaaldrich.com

Another approach involves synthesizing pyrazole-carboxamide derivatives bearing a thiadiazole moiety. For example, 4-Benzoyl-1-(4-iodophenyl)-5-phenyl-N-(5-sulphamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide was synthesized from a diazonium salt precursor, which in turn was derived from a 4-iodoaniline (B139537) building block. synthonix.com Similarly, direct synthesis of 5-(4-Iodophenyl)- sigmaaldrich.comCurrent time information in Bangalore, IN.mpg.dethiadiazole-2-amine has been reported by treating 4-iodobenzoic acid with thiosemicarbazide, demonstrating another pathway to incorporate the iodinated phenyl ring into a thiadiazole structure. lsu.edu Furthermore, the 4-iodophenyl moiety has been used to synthesize thiazolidin-4-one derivatives containing a 1,3,4-oxadiazole (B1194373) ring, a close structural relative of thiadiazoles, as seen in 2-(4-iodophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one. cmu.edu

Table 2: Examples of Thiadiazole Derivatives Incorporating the 4-Iodophenyl Moiety

| Compound Name | Molecular Formula | Synthesis Note | Citation |

| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | C₁₇H₁₁FIN₃OS | Synthesized from N-arylcyanothioformamides and hydrazonoyl chlorides. | sigmaaldrich.com |

| 4-Benzoyl-1-(4-iodophenyl)-5-phenyl-N-(5-sulphamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide | C₃₁H₂₀IN₇O₄S₂ | Synthesized from a 4-iodoaniline-derived diazonium salt. | synthonix.com |

| 5-(4-Iodophenyl)- sigmaaldrich.comCurrent time information in Bangalore, IN.mpg.dethiadiazole-2-amine | C₈H₆IN₃S | Synthesized from 4-iodobenzoic acid and thiosemicarbazide. | lsu.edu |

| 2-(4-iodophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one | C₁₇H₁₁IN₄O₄S | An oxadiazole analogue demonstrating similar synthetic principles. | cmu.edu |

Synthesis of Schiff Base Compounds

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The 4-iodophenyl group, originating from precursors like this compound (via conversion to 4-iodoaniline), is a common structural element in the design of Schiff base liquid crystals and other functional materials. acs.org

A prominent example is the synthesis of 1-{[(4-iodophenyl)imino]methyl}-2-naphthol. unige.chresearchgate.net This compound is prepared by the condensation reaction of 4-iodoaniline with 2-hydroxy-1-naphthaldehyde. The resulting Schiff base contains the characteristic imine (C=N) linkage, with the 4-iodophenyl group attached to the nitrogen atom. Similarly, a homologous series of Schiff base esters, 4-{[(4-iodophenyl) imino] methyl} phenyl alkanoates, has been synthesized and studied for their liquid crystalline properties. acs.org These are typically formed by reacting 4-aminophenol (B1666318) with an appropriate aldehyde, followed by esterification, or by condensing 4-iodoaniline with a hydroxy-substituted benzaldehyde (B42025) followed by esterification of the hydroxyl group. acs.org

Table 3: Examples of Schiff Base Compounds with a 4-Iodophenyl Group

| Compound Name | Molecular Formula | Precursors | Citation |

| 1-{[(4-Iodophenyl)imino]methyl}-2-naphthol | C₁₇H₁₂INO | 4-Iodoaniline and 2-Hydroxy-1-naphthaldehyde | unige.ch |

| 4-{[(4-Iodophenyl)imino]methyl}phenyl dodecanoate | C₂₅H₃₂INO₂ | 4-Iodoaniline and 4-formylphenyl dodecanoate | acs.org |

| 2-(Benzylideneamino)-N-(4-iodophenyl)acetamide | C₁₅H₁₃IN₂O | 2-(Benzylideneamino)acetic acid and 4-Iodoaniline | chemrxiv.org |

Quinoline (B57606) and Isoxazoline (B3343090) Derivatives

The 4-iodophenyl scaffold is a foundational element in the synthesis of various quinoline and isoxazoline derivatives, which are heterocyclic compounds of significant interest in materials science and pharmacology. This compound can serve as a starting point for these syntheses through its conversion to reactive intermediates like 4-iodobenzaldehyde or 4-iodoaniline.

Quinoline Derivatives: Quinolines are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine ring. The Doebner reaction is a classical method for synthesizing quinoline-4-carboxylic acids, often employing an aniline (B41778) derivative, an aldehyde, and pyruvic acid. nih.govCurrent time information in Bangalore, IN. The use of 4-iodoaniline in this reaction leads to the formation of quinolines bearing an iodine atom on the benzo-fused ring, such as 6-iodo-2-substituted-quinoline-4-carboxylic acids. nih.govCurrent time information in Bangalore, IN. Another synthetic route involves the reaction of 2-methylquinoline (B7769805) with 4-iodobenzaldehyde under microwave irradiation in the presence of zinc chloride to yield 2-[(E)-2-(4-Iodophenyl)ethenyl]quinoline, a styrylquinoline derivative. mpg.de

Isoxazoline Derivatives: Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are commonly synthesized via 1,3-dipolar cycloaddition reactions. mdpi.comfujifilm.com For example, the gold-catalyzed reaction of allylic oximes with diazonium salts can produce isoxazolines. mdpi.com Using this methodology, derivatives such as 5-(4-fluorobenzyl)-3-(4-iodophenyl)-4,5-dihydroisoxazole have been prepared, incorporating the 4-iodophenyl group at the 3-position of the isoxazoline ring. mdpi.com Another approach involves the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride. The chalcone (B49325) (E)-1-(4-Iodophenyl)-3-(2-(4-hydroxyphenyl)-1H-indol-3-yl)prop-2-en-1-one can be converted to 4-{3-[3-(4-Iodo-phenyl)-4, 5-dihydro-isoxazol-5-yl]-1H-indol-2-yl}-phenol, demonstrating the integration of the iodophenyl moiety into a complex indole-isoxazoline structure.

Table 4: Quinoline and Isoxazoline Derivatives from Iodophenyl Precursors

| Compound Name | Molecular Formula | Heterocycle Type | Citation |

| 2-[(E)-2-(4-Iodophenyl)ethenyl]quinoline | C₁₇H₁₂IN | Quinoline | mpg.de |

| 6-Iodo-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid | C₁₇H₉F₃INO₂ | Quinoline | nih.gov |

| 5-(4-Fluorobenzyl)-3-(4-iodophenyl)-4,5-dihydroisoxazole | C₁₆H₁₃FINO | Isoxazoline | mdpi.com |

| 4-{3-[3-(4-Iodo-phenyl)-4, 5-dihydro-isoxazol-5-yl]-1H-indol-2-yl}-phenol | C₂₃H₁₇IN₂O₂ | Isoxazoline |

Spectroscopic and Structural Characterization of 2 4 Iodophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2-(4-Iodophenyl)ethanol. Through one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of the atoms can be determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic ethyl chain protons, and the hydroxyl proton. The para-substitution on the benzene (B151609) ring results in a symmetrical pattern, often an AA'BB' system, which appears as two distinct doublets. The signals from the two methylene (B1212753) (-CH₂) groups in the ethanol (B145695) side chain appear as triplets due to spin-spin coupling with each other. The hydroxyl (-OH) proton typically presents as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The expected signals in a deuterated solvent like CDCl₃ are as follows: the aromatic protons ortho to the iodine atom (H-3, H-5) are shifted downfield compared to those ortho to the ethyl group (H-2, H-6) due to the deshielding effect of the iodine. The methylene group adjacent to the aromatic ring (-CH₂Ar) and the methylene group adjacent to the hydroxyl group (-CH₂OH) are coupled, each splitting the other's signal into a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.65 | Doublet | ~ 8.5 | 2H | Ar-H (H-3, H-5) |

| ~ 7.05 | Doublet | ~ 8.5 | 2H | Ar-H (H-2, H-6) |

| ~ 3.84 | Triplet | ~ 6.5 | 2H | -CH₂OH |

| ~ 2.85 | Triplet | ~ 6.5 | 2H | Ar-CH₂- |

| ~ 1.50 | Broad Singlet | - | 1H | -OH |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the two aliphatic carbons and the four unique aromatic carbons due to the molecule's symmetry.

The carbon atom bonded directly to the iodine (C-4) is significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing at a chemical shift of around 92 ppm. The other aromatic carbons (C-1, C-2/6, C-3/5) and the two aliphatic carbons of the ethyl chain each give rise to a unique signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.5 | Ar-C (C-1) |

| ~ 137.5 | Ar-C (C-3, C-5) |

| ~ 130.8 | Ar-C (C-2, C-6) |

| ~ 92.0 | Ar-C (C-4) |

| ~ 62.5 | -CH₂OH |

| ~ 38.5 | Ar-CH₂- |

2D NMR Experiments for Structural Elucidation

Two-dimensional NMR experiments such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

¹H-¹H COSY: This experiment would show a clear correlation between the two methylene triplets of the ethyl chain (~3.84 ppm and ~2.85 ppm), confirming their adjacent positions. It would also show a correlation between the two aromatic doublets, confirming their coupling within the same spin system.

¹H-¹³C HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals at ~7.65 ppm, ~7.05 ppm, ~3.84 ppm, and ~2.85 ppm to their corresponding carbon signals at ~137.5 ppm, ~130.8 ppm, ~62.5 ppm, and ~38.5 ppm, respectively.

¹H-¹³C HMBC: This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would include the signal from the benzylic protons (Ar-CH₂-) to the aromatic carbons C-1, C-2, and C-6, providing definitive proof of the attachment of the ethyl group to the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, broadened due to intermolecular hydrogen bonding. Other key absorptions include those for C-H and C=C bonds in the aromatic ring, as well as the C-O bond of the alcohol.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| 3000-3100 (sharp) | C-H stretch | Aromatic |

| 2850-2960 (sharp) | C-H stretch | Aliphatic (-CH₂) |

| ~1485 | C=C stretch | Aromatic Ring |

| 1000-1260 (strong) | C-O stretch | Primary Alcohol |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted (para) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The molecular weight of this compound is 248.06 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 248.

The fragmentation pattern is dictated by the structure. A common fragmentation is the benzylic cleavage, resulting in the loss of a •CH₂OH radical and formation of a stable iodobenzyl cation. Another likely fragmentation is the loss of a water molecule from the molecular ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 248 | [C₈H₉IO]⁺• | Molecular Ion (M⁺) |

| 230 | [C₈H₇I]⁺• | Loss of H₂O |

| 217 | [C₇H₆I]⁺ | Loss of •CH₂OH (Benzylic cleavage) |

| 204 | [C₆H₅I]⁺• | Loss of C₂H₄O |

| 127 | [I]⁺ | Iodine cation |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the iodinated benzene ring. Compared to unsubstituted benzene, which shows absorption bands around 204 nm and 256 nm, the substituents on the ring in this compound cause a bathochromic (red) shift to longer wavelengths. The iodine atom, acting as an auxochrome, and the ethyl alcohol group both contribute to this shift. The spectrum, typically recorded in a solvent like ethanol or hexane, is expected to show a strong absorption band (the E2-band) and a weaker, fine-structured band (the B-band) at higher wavelengths.

Table 5: Predicted UV-Visible Absorption Data for this compound

| λmax (nm) | Band | Solvent |

| ~225-235 | E2-band | Ethanol |

| ~265-275 | B-band | Ethanol |

X-ray Crystallography and Hirshfeld Surface Analysis

Complementary to X-ray crystallography, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within the crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between neighboring molecules, offering insights into the nature and relative importance of various interactions.

However, for this compound, specific experimental crystallographic data and subsequent Hirshfeld surface analysis are not available in the published literature. The reasons for this could be manifold, including potential difficulties in obtaining single crystals of sufficient quality for diffraction studies. Some phenylethanol derivatives are known to be liquids at room temperature, which can make crystallization challenging.

Although direct data for this compound is unavailable, the general principles of X-ray crystallography and Hirshfeld surface analysis would be applicable to its study. Should crystallographic data become available in the future, the analysis would likely focus on:

Molecular Conformation: Determining the torsion angles of the ethyl alcohol side chain relative to the iodinated phenyl ring.

Intermolecular Interactions: Identifying and characterizing the role of the hydroxyl group in forming O-H···O hydrogen bonds. A key feature of interest would be the participation of the iodine atom in halogen bonding (C-I···O or C-I···π interactions), which is a significant and directional interaction in supramolecular chemistry.

Given the absence of specific research on the crystal structure of this compound, no data tables for its crystallographic parameters or Hirshfeld surface analysis can be presented. The scientific community awaits future studies that may shed light on the solid-state structure of this compound and its derivatives.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. DFT calculations provide information on molecular attributes such as the density of frontier molecular orbitals (FMOs) and molecular electrostatic maps, which are crucial for understanding molecular stability and reactivity. acs.org For organic molecules containing the 4-iodophenyl group, the hybrid functional B3LYP is commonly used with basis sets like 6-311G** to compute the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org

The energies of the HOMO and LUMO orbitals are fundamental parameters that describe the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between them is a key indicator of chemical reactivity and kinetic stability. physchemres.org In studies of related iodo- and bromo-phenyl compounds, DFT has been used to optimize molecular geometries and calculate these electronic properties in both gas and solvent phases. jocpr.comresearchgate.net These calculations are essential for predicting how the molecule will behave in different chemical environments.

Table 1: Illustrative Electronic Parameters from DFT Calculations

| Calculated Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and chemical reactivity. A larger gap implies higher stability. physchemres.org |

| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. physchemres.org |

| Chemical Hardness | Resistance to change in electron distribution | Derived from HOMO-LUMO energies, it is another measure of molecular stability. physchemres.org |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery for simulating the binding affinity and interaction patterns of a ligand within a receptor's active site. dovepress.com For compounds containing a 4-iodophenyl group, docking studies have been performed to evaluate their potential as inhibitors of specific enzymes. acs.org These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues, that stabilize the ligand-receptor complex. dovepress.comacs.org

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time. acs.org MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein in a simulated solvent environment, which offers a more realistic representation of the biological system. acs.org

Table 2: Example of Molecular Docking and Simulation Results

| Parameter | Description | Example Finding for a Related Compound |

| Binding Affinity (ΔG) | The calculated free energy of binding (in kcal/mol). | Values ranging from -11.6 to -12.0 kcal/mol for chalcone (B49325) derivatives. acs.org |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bonds with residues like Glu353 and Arg394. dovepress.com |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, π-π stacking). | Hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues. dovepress.com |

| RMSD from MD Simulation | Root-Mean-Square Deviation, a measure of the average change in atomic positions. | A stable RMSD value over the simulation time suggests a stable protein-ligand complex. acs.org |

Quantum Chemical Calculations

Quantum chemical calculations encompass a broad range of methods, including DFT, used to investigate molecular properties based on the principles of quantum mechanics. These calculations are fundamental for understanding the relationship between a molecule's structure and its chemical behavior. acs.org For complex organic molecules, quantum chemical methods are used to optimize geometry, calculate electronic properties, and explore reaction pathways. nih.govvanderbilt.edu

Studies on molecules with structural similarities to 2-(4-Iodophenyl)ethanol have used these methods to analyze conformational possibilities and the energetic barriers between them. nih.gov For instance, calculations can determine the relative energies of different conformers and identify the most stable structure in the ground state. core.ac.uk This information is vital for interpreting experimental data and predicting the predominant form of the molecule under various conditions.

Theoretical Vibrational and Chemical Shift Calculations

Computational chemistry serves as a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be used to confirm the structural features of a synthesized compound. acs.orgnih.gov

Using methods like DFT with the B3LYP functional, researchers can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. acs.orgnih.gov Similarly, NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. core.ac.uk A strong correlation between the calculated and experimental spectra provides high confidence in the assigned molecular structure. Often, calculated vibrational frequencies are scaled to correct for systematic errors inherent in the theoretical methods. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for a Related Compound

| Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C1 | 165.2 | 163.8 |

| C2 | 129.8 | 128.5 |

| C3 | 131.5 | 130.1 |

| C4 | 122.4 | 121.9 |

| C5 | 131.5 | 130.1 |

| C6 | 129.8 | 128.5 |

Note: This table is illustrative, based on the principle of comparing experimental and theoretical data as described in studies of related molecules. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.denumberanalytics.com This analysis provides profound insights into the electronic structure, including charge distribution and the nature of bonding. numberanalytics.com

A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating the associated stabilization energy (E(2)). cwejournal.org These donor-acceptor interactions represent the electronic delocalization that stabilizes the molecule and causes deviations from an idealized Lewis structure. cwejournal.org NBO analysis has been applied to various organic compounds to understand molecular stability arising from these hyperconjugative interactions. core.ac.ukicm.edu.pl

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | σ* (C-C) | 1.5 |

| σ (C-H) | σ* (C-I) | 2.1 |

| π (C=C) | π* (C=C) | 18.5 |

| LP (1) I | σ* (C-C) | 0.8 |

Note: This table is a hypothetical representation of NBO analysis results, illustrating the type of data generated. LP denotes a lone pair, σ and π are bonding orbitals, and σ* and π* are anti-bonding orbitals.

Applications in Medicinal Chemistry and Biological Research

Role as an Intermediate in Organic Synthesis for Drug Development

In the intricate process of drug discovery and development, 2-(4-Iodophenyl)ethanol is a valuable intermediate. An intermediate in organic synthesis is a molecule that is formed from the reactants and reacts further to give the desired product. In the context of drug development, intermediates are crucial for constructing the complex molecular architectures of pharmaceutical agents. The presence of the iodo- group on the phenyl ring of this compound makes it a significant structural fragment that can be incorporated into the final drug molecule.

The selection and justification of starting materials are critical in the synthesis of drug substances to ensure the quality and purity of the final product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize that manufacturing steps that impact the impurity profile of the drug substance should be well-documented. Using a well-defined intermediate like this compound helps in controlling the synthetic process and the resulting impurity profile of the active pharmaceutical ingredient.

An example of a similar iodinated compound being used as a key intermediate is in the synthesis of Alectinib. The process for preparing 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate for Alectinib, highlights the importance of iodinated phenyl derivatives in constructing complex drug molecules google.com. The development of novel and efficient synthetic routes for such intermediates is an ongoing area of research to make drug manufacturing more cost-effective and scalable google.com.

The versatility of this compound as an intermediate is further underscored by its potential use in the synthesis of various biologically active compounds. The hydroxyl group can be easily modified or replaced, and the iodo- group can participate in a range of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to build more complex molecular scaffolds. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Development of Radiopharmaceuticals and Imaging Probes

The iodine atom in this compound makes it a prime candidate for the development of radiopharmaceuticals and imaging probes. By replacing the stable iodine-127 with a radioactive isotope of iodine, such as iodine-123, iodine-124, iodine-125, or iodine-131, the molecule can be transformed into a radiotracer that can be detected by medical imaging techniques.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and measure various physiological processes in the body nih.gov. The development of novel PET imaging agents is a significant area of research in medicine, particularly for the diagnosis and monitoring of diseases like cancer, neurological disorders, and cardiovascular diseases nih.govresearchgate.net.

While this compound itself is not a PET agent, it serves as a precursor for the synthesis of PET tracers. The stable iodine can be replaced with a positron-emitting isotope, such as iodine-124 (¹²⁴I). The resulting radiolabeled molecule can then be used to study the in vivo distribution and targeting of the parent molecule or its derivatives. The synthesis of radiopharmaceuticals for PET often involves complex, multi-step procedures that require careful optimization to ensure high radiochemical yield and purity researchgate.netresearchgate.net.

Table 1: Commonly Used Positron Emitters in PET Imaging

| Isotope | Half-life | Maximum Positron Energy (MeV) |

| Carbon-11 (¹¹C) | 20.4 minutes | 0.96 |

| Nitrogen-13 (¹³N) | 9.97 minutes | 1.20 |

| Oxygen-15 (¹⁵O) | 2.03 minutes | 1.73 |

| Fluorine-18 (¹⁸F) | 109.8 minutes | 0.635 |

| Gallium-68 (⁶⁸Ga) | 67.7 minutes | 1.90 |

| Zirconium-89 (⁸⁹Zr) | 78.4 hours | 0.902 |

| Iodine-124 (¹²⁴I) | 4.18 days | 2.14 |

This table is for illustrative purposes and includes common positron emitters.

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a variety of neurological and psychiatric disorders, making them attractive targets for drug development and imaging . The sigma-1 receptor, in particular, has been implicated in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression mdpi.com.

This compound can serve as a scaffold for the synthesis of selective sigma-1 receptor ligands. By incorporating this iodophenyl moiety into more complex molecules, researchers can develop compounds with high affinity and selectivity for the sigma-1 receptor. Radioiodination of these ligands can then produce radiotracers for imaging sigma-1 receptors in the brain using techniques like Single Photon Emission Computed Tomography (SPECT) or PET.

For instance, a study on the in vivo characterization of radioiodinated (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol demonstrated its potential as a sigma-1 receptor imaging agent nih.gov. This compound, which shares the 4-iodophenyl structural feature, showed significant accumulation in brain regions rich in sigma-1 receptors nih.gov. This highlights the utility of the iodophenyl group in designing receptor-specific radiotracers. The development of such agents is crucial for understanding the role of sigma-1 receptors in disease and for evaluating the efficacy of drugs targeting this receptor radiologykey.com.

Alzheimer's disease is characterized by the presence of extracellular amyloid-beta (Aβ) plaques in the brain researchgate.netnih.gov. The imaging of these plaques is a critical tool for the early diagnosis and monitoring of the disease researchgate.netsemanticscholar.org. A significant amount of research has been dedicated to developing imaging probes that can cross the blood-brain barrier and selectively bind to Aβ plaques researchgate.netsemanticscholar.org.

Derivatives of this compound can be designed as amyloid-beta imaging probes. The iodophenyl group can be incorporated into molecules that have a high affinity for Aβ plaques. The introduction of a radioisotope of iodine would then allow for the visualization of these plaques using nuclear imaging techniques. The development of such probes requires a careful balance of properties, including high binding affinity, selectivity for Aβ plaques over other protein aggregates, and appropriate pharmacokinetic properties for brain imaging.

One of the most well-known amyloid imaging agents is Pittsburgh Compound B ([¹¹C]PIB), which is a derivative of thioflavin T nih.gov. While not directly derived from this compound, the principles of its design, which involve creating a small molecule that can cross the blood-brain barrier and bind to amyloid plaques, are applicable to the development of new probes based on the this compound scaffold.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including anxiety and epilepsy. The GABAergic system, particularly the GABAᴀ receptor complex, is a major target for therapeutic drugs researchgate.net.

Radiotracers that can image GABA uptake sites or receptors in the brain are valuable tools for studying the GABAergic system and for the development of new drugs. While there is a continuous search for subtype-selective GABAᴀ receptor radiotracers, the development of new chemical scaffolds is crucial researchgate.net. This compound can be used as a starting material to synthesize novel molecules that target GABA uptake sites. By modifying the ethanol (B145695) side chain and incorporating the iodophenyl moiety into known GABAergic pharmacophores, new potential radiotracer candidates can be generated. Subsequent radioiodination would then enable their evaluation as imaging agents. Studies have shown that ethanol can modulate GABA release in different brain regions, further highlighting the intricate relationship between simple alcohols and the GABAergic system nih.govnih.gov.

Synthesis of Biologically Active Derivatives

Beyond its role in radiopharmaceutical development, this compound is a versatile precursor for the synthesis of a wide range of biologically active derivatives. The reactivity of both the hydroxyl group and the carbon-iodine bond allows for extensive chemical modifications to explore structure-activity relationships and develop new therapeutic agents.

The synthesis of biologically active molecules often involves multi-component reactions or sequential chemical transformations to build molecular complexity nih.gov. For example, the hydroxyl group of this compound can be esterified or etherified to introduce various functional groups. The resulting phenoxyethanol derivatives can exhibit a range of biological activities researchgate.net.

Furthermore, the iodo- group can be utilized in cross-coupling reactions to attach different aromatic or aliphatic groups, leading to the creation of diverse chemical libraries. This approach is fundamental in modern drug discovery for identifying lead compounds with desired biological activities. For instance, the synthesis of novel 2-alkyl-4-quinolones, which have shown antibacterial activity, demonstrates how building upon a core structure can lead to potent bioactive molecules nih.gov. Similarly, the synthesis of fungal bioactive compounds often involves a multi-step process starting from simpler precursors, a strategy that can be applied to derivatives of this compound to explore new therapeutic possibilities news-medical.net.

Antimycobacterial Agents

The 4-iodophenyl moiety, a key feature of this compound, is a structural component found in compounds investigated for their antimycobacterial properties. While direct synthesis from this compound is not extensively documented in readily available literature, the inclusion of halogenated phenyl groups is a known strategy in the design of antimycobacterial agents. For instance, analogues of pyrazinamide, a first-line tuberculosis medication, have been synthesized incorporating a chlorinated N-phenylpyrazine-2-carboxamide structure. One such compound, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, has demonstrated notable activity against Mycobacterium tuberculosis H37Rv, showing 65% inhibition at a concentration of 6.25 μg/mL nih.gov. This highlights the potential of halogenated phenyl rings in the development of new antimycobacterial drugs. The iodine atom in this compound could be leveraged in a similar fashion to create novel compounds with antimycobacterial activity.

Anticancer and Anti-proliferative Compounds

The 4-iodophenyl group is a valuable component in the synthesis of potential anticancer agents. A notable example is the development of radioiodinated 4-iodophenylalanine for imaging and studying breast cancer cells. This compound, which can be synthesized from a corresponding tin precursor, has shown significant uptake in MCF-7 breast cancer cells, comparable to that of natural phenylalanine nih.gov. This suggests its utility as a probe in cancer research.

Furthermore, the broader class of substituted phenyl compounds, which can be derived from precursors like this compound, is integral to the design of various anticancer molecules. For example, new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer potential on colon and breast adenocarcinoma cell lines mdpi.com. One of these compounds, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, has shown promising effects, particularly on the MDA-MB-231 breast cancer cell line mdpi.com. These examples underscore the importance of the phenyl and substituted phenyl moieties as scaffolds in the development of new cancer therapeutics.

Table 1: Examples of Phenyl-Containing Compounds in Anticancer Research

| Compound Name | Application/Finding | Reference |

|---|---|---|

| Radioiodinated 4-iodophenylalanine | High uptake in MCF-7 breast cancer cells, potential for cancer imaging. | nih.gov |

Antimicrobial and Antifungal Agents

The development of novel antimicrobial and antifungal agents is a critical area of research, and the synthesis of new chemical entities is a key strategy in combating drug resistance nih.govnih.govsemanticscholar.org. While direct synthetic routes from this compound to antimicrobial agents are not prominently featured in the reviewed literature, the use of halogenated phenyl precursors in creating such compounds is established. For example, a series of sixteen pyrazinamide analogues containing a chlorinated phenyl ring were synthesized and evaluated for their antifungal activity. Among them, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to have the highest antifungal effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L nih.gov. This demonstrates the utility of halogenated phenyl structures in the design of new antifungal compounds.

Fluorescent Probes

The iodophenyl group of this compound is a particularly useful functional group for the synthesis of fluorescent probes. The iodine atom serves as a versatile handle for cross-coupling reactions, allowing for the attachment of fluorophores and pharmacophores. A significant application is in the development of probes for detecting amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. Researchers have synthesized fluorescent probes by using a Sonogashira coupling reaction to connect a BODIPY (4-bora-3a,4a-diaza-s-indacene) dye to a pharmacophore with a stilbene or diphenylacetylene moiety nih.govresearchgate.net. The synthesis of these pharmacophores can start from precursors like p-iodobenzaldehyde, which is structurally related to this compound nih.gov. These probes exhibit strong fluorescence emission in the near-infrared region, making them suitable for optical imaging studies nih.govresearchgate.net. The design of such probes often involves incorporating linkers, such as polyethylene glycol chains, to improve water solubility nih.govresearchgate.net.

Modulators of Serotonergic Neurons

The 4-iodophenyl structure is present in compounds that act as modulators of serotonergic neurons. A key example is the compound p-MPPI (4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide), which is known to be a serotonin 5-HT1A receptor antagonist nih.gov. The synthesis and function of serotonin are central to understanding many neurological and behavioral processes researchgate.netnih.gov. The 5-HT4 receptor, another important serotonin receptor subtype, is a target for treating brain disorders, and its modulation can influence the release of serotonin and other neurotransmitters like acetylcholine and dopamine mdpi.com. The presence of the 4-iodophenyl group in a known 5-HT1A antagonist highlights the potential of using this compound as a starting material for the synthesis of novel ligands targeting the serotonin system.

Biochemical Assays and Probes

The chemical properties of this compound make it a valuable precursor for the creation of biochemical assays and probes. The iodophenyl group can be used to tag molecules of biological interest, facilitating their detection and study. For example, 4-iodophenyl tagged sphingosine derivatives have been synthesized and evaluated as potential radioactive probes for tumor imaging nih.gov. The synthesis of these molecules involved Suzuki-Miyaura cross-coupling and cross-metathesis reactions, demonstrating the utility of the iodophenyl group in advanced organic synthesis for creating biological tools nih.gov. Two of these synthesized compounds were successfully radiolabeled with Iodine-125, and in vitro enzyme assays indicated that they are potent inhibitors, warranting further investigation nih.gov.

Furthermore, the principles used in creating fluorescent probes for amyloid-β plaques, as discussed in section 6.3.5, are directly applicable to the development of probes for a wide range of biochemical assays nih.govresearchgate.netrsc.orgnih.govrsc.org. The ability to attach a fluorophore to a specific pharmacophore via the iodophenyl handle allows for the design of highly specific probes for various biological targets.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide |

| 4-iodophenylalanine |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide |

| Celecoxib |

| BODIPY (4-bora-3a,4a-diaza-s-indacene) |

| p-iodobenzaldehyde |

| p-MPPI (4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide) |

Use in Superoxide Dismutase (SOD) Activity Measurement

The measurement of Superoxide Dismutase (SOD) activity is a critical tool in studying oxidative stress. A common method for this measurement utilizes a tetrazolium salt, specifically 2-(4-iodophenyl)-3-(4-nitrophenol)-5-phenyltetrazolium chloride. This compound is instrumental in a colorimetric assay designed to quantify the activity of SOD enzymes.

The underlying principle of this assay involves the generation of superoxide radicals by a xanthine and xanthine oxidase system. These superoxide radicals then react with 2-(4-iodophenyl)-3-(4-nitrophenol)-5-phenyltetrazolium chloride to produce a red formazan dye. The intensity of the red color, which can be measured by a spectrophotometer at approximately 505 nm, is proportional to the amount of superoxide radicals present. nih.gov

In the presence of Superoxide Dismutase, the superoxide radicals are converted into molecular oxygen and hydrogen peroxide. This enzymatic action reduces the number of superoxide radicals available to react with the tetrazolium salt, thereby inhibiting the formation of the red formazan dye. The degree of inhibition is directly proportional to the SOD activity in the sample. nih.govsigmaaldrich.com One unit of SOD is typically defined as the amount of the enzyme that inhibits the rate of formazan dye formation by 50%. nih.gov This assay can be used to determine SOD activity in various biological samples, including tissue homogenates and cell lysates. nih.govsigmaaldrich.comthermofisher.com

Detailed Research Findings:

| Assay Component | Role in SOD Activity Measurement |

| Xanthine and Xanthine Oxidase | Generate superoxide anion radicals. nih.gov |

| 2-(4-iodophenyl)-3-(4-nitrophenol)-5-phenyltetrazolium chloride | Reacts with superoxide radicals to form a red formazan dye. nih.gov |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals, inhibiting formazan dye formation. nih.govsigmaaldrich.com |

| Spectrophotometer | Measures the absorbance of the formazan dye to quantify the reaction. nih.gov |

Cell Viability Assays (e.g., WST-1)

Cell viability assays are fundamental in various research areas, including drug discovery and toxicology, to assess cellular health and response to various stimuli. The WST-1 assay, a popular colorimetric method, utilizes a water-soluble tetrazolium salt, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (also known as WST-1), to quantify cell viability and proliferation. cellbiologics.com

This assay is based on the principle that mitochondrial dehydrogenases in metabolically active, viable cells cleave the WST-1 tetrazolium salt to produce a water-soluble formazan dye. cellbiologics.com The amount of this formazan dye is directly proportional to the number of living cells in the culture. The formazan product can be quantified by measuring its absorbance with a spectrophotometer (ELISA reader) at a wavelength between 420 and 480 nm. merckmillipore.com

A key advantage of the WST-1 assay is that the formazan product is water-soluble, eliminating the need for an additional solubilization step that is required in older assays like the MTT assay. cellbiologics.com This makes the WST-1 assay a more direct and user-friendly method for measuring cell viability. cellbiologics.com The assay is sensitive, reliable, and can be used for a variety of applications, including the measurement of cell proliferation in response to growth factors and the assessment of cytotoxicity of chemical compounds. merckmillipore.comnih.gov

Detailed Research Findings:

| Assay Feature | Description |

| Principle | Cleavage of WST-1 by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan dye. merckmillipore.com |

| Compound | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (WST-1). cellbiologics.com |

| Detection | Colorimetric measurement of formazan dye absorbance. cellbiologics.com |

| Advantages | Water-soluble product, no solubilization step required, high sensitivity. cellbiologics.comnih.gov |

| Applications | Quantification of cell proliferation, cytotoxicity assessment, and drug sensitivity testing. merckmillipore.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Iodophenyl)ethanol, and how should its structure be validated?

- Synthesis Methods :

- Friedel-Crafts Alkylation : Reacting 4-iodobenzene with ethylene oxide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Palladium-Catalyzed Coupling : Utilizing Suzuki-Miyaura cross-coupling between 4-iodophenylboronic acid and ethylene glycol derivatives .

- Structural Validation :

- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–7.8 ppm, doublet for para-substituted iodine) and ethanol moiety (δ 3.6–4.0 ppm for CH₂OH) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 248.06 (C₈H₉IO⁺) .

- IR Spectroscopy : Detect O-H stretch (~3300 cm⁻¹) and C-I vibration (~500 cm⁻¹).

Q. How should this compound be stored to maintain stability in research settings?

- Storage Conditions :

- Temperature : 2–8°C in a sealed, dry environment.

- Light Sensitivity : Protect from light to prevent decomposition of the iodophenyl group .

- Stability Tests : Monitor via periodic HPLC analysis to detect degradation products (e.g., iodobenzene derivatives).

Q. What is the role of this compound as an intermediate in pharmaceutical research?

- Applications :

- Cardiovascular Drugs : Precursor for β-blockers like metoprolol, where the ethanol moiety aids in binding to adrenergic receptors .

- Radiolabeled Probes : Iodine-125/131 isotopes enable use in imaging or targeted therapy .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?

- Methodological Considerations :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases C–C coupling efficiency |

| Solvent | DMF/H₂O (3:1) | Enhances solubility of iodophenyl intermediates |

| Temperature | 80°C | Balances reaction rate and side-product formation |

| Base | K₂CO₃ | Facilitates deprotonation without degrading iodide |

- Reference : Comparative studies show >80% yield under these conditions .

Q. How should researchers address contradictions in NMR data during structural elucidation of derivatives?

- Strategies :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., diastereomers).

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .

- Computational Modeling : Compare experimental chemical shifts with DFT-predicted values.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Assay Design :

- Cytotoxicity (WST-1 Test) : Measure mitochondrial activity via tetrazolium salt reduction (λ = 450 nm) in cancer cell lines (e.g., MOLT-4) .

- Antimicrobial Screening : Use broth microdilution to determine MIC against S. aureus or C. albicans.

- Enzyme Inhibition : Test inhibition of tyrosine kinases or cytochrome P450 isoforms using fluorogenic substrates.

Q. How does the electronic effect of the 4-iodophenyl group influence the compound’s reactivity?

- Mechanistic Insights :

- Electron-Withdrawing Nature : The iodine substituent deactivates the aromatic ring, directing electrophilic attacks to the meta position.

- Radical Stability : Iodine’s polarizable structure stabilizes intermediates in radical coupling reactions .

- Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Approach :

Purity Assessment : Verify via HPLC (≥98% purity).

Crystallographic Validation : Use single-crystal XRD to confirm molecular packing and polymorphism .

Interlaboratory Comparison : Cross-check data with peer-reviewed repositories (e.g., PubChem, NIST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |